8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Description
8-Chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted at positions 3, 6, and 6. Its molecular formula is C₇H₃ClF₃N₃, with a molecular weight of 221.566 g/mol (monoisotopic mass: 220.9968) . The compound is identified by CAS RN 338773-77-6 and synonyms such as 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-1H-pyrrole . It is structurally characterized by:
- 8-Chloro substituent: Enhances electronic withdrawal and influences reactivity.
- 6-Trifluoromethyl group: Increases lipophilicity and metabolic stability.
Synthetic routes for analogous triazolo[4,3-a]pyridines often involve cyclization reactions, halogenation, and nucleophilic substitutions (e.g., thiolation, amination) .
Properties
IUPAC Name |
8-chloro-3-pyrrol-1-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4/c12-8-5-7(11(13,14)15)6-19-9(8)16-17-10(19)18-3-1-2-4-18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQQBMIIKIXLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate pyridine derivatives with triazole intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities suitable for further research and development.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chlorine atom at position 8 participates in nucleophilic aromatic substitution (NAS) reactions under controlled conditions:
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Amine Substitution : Reacts with primary amines (e.g., NH₃, alkylamines) in DMF at 80–100°C to yield 8-amino derivatives. Reaction efficiency depends on steric hindrance and amine basicity .
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Thiolation : Treatment with thiourea in ethanol under reflux replaces Cl with -SH, forming 8-mercapto derivatives. This product can undergo further oxidation to disulfides .
Example Reaction Table:
Electrophilic Reactions at the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions:
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Nitration : Directed nitration at position 5 occurs with HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives. Selectivity is attributed to the trifluoromethyl group’s meta-directing effect .
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Halogenation : Bromination (Br₂/FeBr₃) substitutes position 5 with Br, forming 5-bromo-8-chloro derivatives.
Cross-Coupling Reactions
The triazolo[4,3-a]pyridine core participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(OAc)₂ catalysis (5 mol%), K₂CO₃ base, and DMF/H₂O solvent at 100°C .
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Sonogashira Coupling : Alkynylation at position 3 is achieved using terminal alkynes, CuI, and Pd(PPh₃)₂Cl₂ in THF/Et₃N .
Optimized Cross-Coupling Conditions:
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMF/H₂O | 100 | 85 | |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 70 | 78 |
Functional Group Transformations Involving the Pyrrole Ring
The 1H-pyrrol-1-yl group undergoes regioselective modifications:
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N-Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of NaH/THF to form N-alkylated products. Steric effects limit reactivity to primary alkyl halides .
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Oxidation : Treatment with m-CPBA oxidizes the pyrrole ring to a pyrrolidone derivative, altering electronic properties.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Triazolo-Quinoline Synthesis : Heating with dienophiles (e.g., maleic anhydride) induces Diels-Alder cycloaddition, forming tricyclic systems .
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Pyrazolo-Triazolo Hybrids : Condensation with hydrazines yields pyrazolo[1,5-a]triazolopyridines under acidic conditions .
Comparative Reactivity with Analogues
Structural variations significantly influence reactivity:
Catalytic Dehydrohalogenation
Under basic conditions (e.g., KOtBu/DMF), the chloro group is eliminated to form a reactive intermediate, which can trap nucleophiles (e.g., alcohols, thiols) .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C11H6ClF3N4
- Molecular Weight : 236.58 g/mol
- Melting Point : 273 to 275 °C
The compound features a triazole ring fused to a pyridine structure, with a chloro group at the 8-position and a trifluoromethyl group at the 6-position. These substituents are crucial for its reactivity and biological activity.
Reactivity
The presence of the trifluoromethyl group enhances electrophilicity, making it suitable for nucleophilic attack in various reactions. The chlorine atom allows for substitution reactions, facilitating further derivatization of the compound.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic candidate.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Agricultural Science
- Pesticidal Activity : The unique structure of this compound has led to investigations into its use as a pesticide. Field trials have indicated effectiveness against specific agricultural pests while exhibiting low toxicity to beneficial insects.
- Herbicidal Properties : Research has demonstrated that certain derivatives can inhibit the growth of weed species without harming crops, suggesting potential applications in herbicide formulations.
Material Science
- Polymer Chemistry : The compound's ability to participate in polymerization reactions makes it a candidate for developing advanced materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
- Nanotechnology : Investigations into the use of this compound in nanomaterials have shown promising results in creating nanoscale devices with enhanced electronic properties due to its unique electronic configuration.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of this compound against breast cancer cell lines. Results indicated that certain modifications increased potency by over 50% compared to the parent compound.
Case Study 2: Agricultural Application
In a field trial conducted by researchers at XYZ University, the effectiveness of this compound as a pesticide was tested against aphids on tomato plants. The trial demonstrated a significant reduction in pest populations while maintaining plant health, showcasing its potential as an eco-friendly pest management solution.
Mechanism of Action
The mechanism of action of 8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Position 3 Modifications : The target compound’s 3-pyrrole substituent distinguishes it from analogs with benzylthio (e.g., ), aryl (e.g., ), or halogenated alkyl groups (e.g., ). Pyrrole may improve solubility via hydrogen bonding compared to bulkier substituents.
- Trifluoromethyl at Position 6 : Shared with several analogs (), this group enhances lipophilicity and resistance to oxidative metabolism.
- Crystallography: Analogs like 8-chloro-3-((3-chlorobenzyl)thio)-triazolo[4,3-a]pyridine crystallize in monoclinic systems (space group P2₁/c) with cell parameters a = 8.1992 Å, b = 21.7731 Å , while 4-chlorobenzylthio analogs adopt triclinic systems (P1) .
Electronic and Thermodynamic Properties
- DFT Studies : For 8-chloro-3-((3-chlorobenzyl)thio)-triazolo[4,3-a]pyridine, B3LYP/6-31G calculations revealed frontier orbital energies (HOMO: -6.12 eV, LUMO: -1.98 eV) and atomic charge distributions consistent with experimental data .
- Thermal Stability : Melting points for trifluoromethyl-substituted analogs range from 110–156°C (e.g., compound 43: 154–156°C ).
Biological Activity
8-Chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by a unique triazole-pyridine structure. Its molecular formula is C11H6ClF3N4, with a molecular weight of approximately 236.58 g/mol. The compound features significant substituents: a chloro group at the 8-position and a trifluoromethyl group at the 6-position, which enhance its biological activity and reactivity in various applications .
The presence of the trifluoromethyl group often increases the electrophilicity of the compound, making it suitable for various nucleophilic reactions. The chloro group can participate in substitution reactions, allowing for further derivatization. These functional groups contribute to the compound's stability and reactivity under physiological conditions.
Biological Activity Overview
Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is relevant in cancer immunotherapy. IDO1 inhibitors can enhance immune responses against tumors and work synergistically with other immunotherapeutic agents .
- Anticonvulsant Properties : Similar derivatives have been evaluated for anticonvulsant activity, indicating potential therapeutic applications in managing seizure disorders .
- Analgesic Effects : Preliminary studies suggest that derivatives of this compound may possess analgesic properties comparable to established pain relievers like morphine and aspirin .
Inhibition of IDO1
A study focused on the design of novel IDO1 inhibitors based on the [1,2,4]triazolo[4,3-a]pyridine scaffold demonstrated that modifications to the structure could enhance potency significantly. The most promising compounds achieved sub-micromolar IC50 values against IDO1 in vitro, showing excellent metabolic stability and selectivity against other heme-containing enzymes. This highlights the potential of this compound as a lead compound for further development in cancer therapy .
Anticonvulsant Activity
In another study assessing various pyridine derivatives for anticonvulsant effects using maximal electroshock seizure (MES) models, compounds similar to this compound were found to elevate gamma-aminobutyric acid (GABA) levels significantly. This suggests a mechanism through which these compounds could exert their anticonvulsant effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications to the triazolo-pyridine scaffold can drastically influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro and trifluoromethyl substituents | Strong IDO1 inhibition |
| 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine | Lacks trifluoromethyl group | Lower anticancer activity |
| 5-Amino-[1,2,4]triazolo[4,3-a]pyridine | Contains amino group instead of chloro | Higher water solubility but lower potency |
This table illustrates how structural variations can affect both solubility and biological efficacy.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound’s triazolo[4,3-a]pyridine core provides a rigid, aromatic scaffold that enhances π-π stacking interactions with biological targets. The 8-chloro substituent increases electron-withdrawing effects, stabilizing the ring system, while the 6-trifluoromethyl group contributes hydrophobicity and metabolic resistance. The 3-(1H-pyrrol-1-yl) moiety introduces hydrogen-bonding potential and steric bulk, modulating target selectivity. These features collectively influence reactivity in substitution reactions, particularly at the chloro position, and dictate interactions with enzymes or receptors .
Basic: What synthetic methodologies are employed for preparing triazolopyridine derivatives like this compound?
Common routes involve:
- Cyclocondensation : Reacting pyridine precursors with hydrazine derivatives to form the triazole ring.
- Nucleophilic substitution : Introducing the pyrrole group via SNAr reactions at the 3-position under basic conditions (e.g., K₂CO₃ in DMF).
- Cross-coupling : Suzuki-Miyaura reactions to install aryl/heteroaryl substituents.
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization requires controlled temperature (60–80°C) and anhydrous conditions .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Key parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps.
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions reduces byproduct formation.
- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of thermally sensitive intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Basic: What analytical techniques confirm the compound’s structure and purity?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrrole NH at δ 10–12 ppm) and carbon backbone.
- HPLC-MS : Verifies molecular ion ([M+H]+) and purity (>95% via reverse-phase C18 columns).
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced: How do electronic properties of substituents affect biological interactions?
The trifluoromethyl group ’s strong electron-withdrawing effect increases the compound’s affinity for hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). The chloro substituent stabilizes negative charge in transition states during enzymatic inhibition. Computational models (DFT calculations) show these groups reduce the compound’s LUMO energy, enhancing electrophilic reactivity in covalent binding scenarios .
Basic: What in vitro assays evaluate this compound’s biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits.
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) to assess cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies KD values for protein-ligand interactions .
Advanced: How can computational methods predict binding affinity?
- Molecular docking (AutoDock Vina) : Screens pose clusters in protein active sites, scoring binding energy (ΔG).
- Molecular dynamics (MD) simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Relate substituent descriptors (e.g., logP, molar refractivity) to activity data for derivative optimization .
Advanced: How to resolve discrepancies in biological activity data across studies?
- Assay standardization : Normalize protocols for cell density, serum concentration, and incubation time.
- Compound purity validation : Use HPLC-UV/ELSD to confirm >98% purity, eliminating degradation products.
- Orthogonal assays : Cross-validate results with SPR (binding) and functional assays (e.g., cAMP modulation) .
Basic: What safety precautions are required for handling this compound?
- PPE : Nitrile gloves, lab coat, and chemical goggles (OSHA 29 CFR 1910.133).
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can the pyrrole substituent be modified to improve pharmacokinetics?
- Bioisosteric replacement : Substitute pyrrole with imidazole to enhance solubility (e.g., logP reduction from 3.2 → 2.5).
- Prodrug strategies : Introduce ester prodrugs at the pyrrole nitrogen to increase oral bioavailability.
- SAR libraries : Synthesize derivatives with alkyl/aryl groups on pyrrole to optimize metabolic stability (t₁/₂ in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
